molecular formula C19H21N5O2 B10989080 N-cycloheptyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide

N-cycloheptyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide

Cat. No.: B10989080
M. Wt: 351.4 g/mol
InChI Key: OBNGFBZIJZFHRL-UHFFFAOYSA-N
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Description

N-cycloheptyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide is a chemical compound of significant interest in medicinal chemistry research, built around the [1,2,4]triazolo[4,3-b]pyridazine scaffold. This heterocyclic core is recognized as a privileged structure in drug discovery due to its diverse biological activities and ability to interact with multiple enzymatic targets. Compounds featuring the [1,2,4]triazolo[4,3-b]pyridazine structure have been extensively investigated for their therapeutic potential. For instance, research has demonstrated that certain 6-alkoxy-[1,2,4]triazolo[4,3-b]pyridazine derivatives exhibit potent anticonvulsant activity, with some analogs showing high effectiveness in maximal electroshock seizure tests and a favorable protective index compared to reference drugs . Furthermore, structural analogs have been developed as inhibitors of key biological targets, including TRAF6, for potential applications in oncology, immune system diseases, type 2 diabetes, Parkinson's disease, and cardiac hypertrophy . The specific molecular architecture of this compound, which incorporates a benzamide linkage and a cycloheptyl moiety, suggests potential for targeted biological activity. Researchers are exploring this and similar compounds primarily in the contexts of neuroscience and oncology research programs. The compound is intended for use in non-clinical, non-therapeutic laboratory research applications only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle all chemical compounds with appropriate safety precautions, using personal protective equipment and referring to the associated safety data sheet before use.

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-cycloheptyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide

InChI

InChI=1S/C19H21N5O2/c25-19(21-15-5-3-1-2-4-6-15)14-7-9-16(10-8-14)26-18-12-11-17-22-20-13-24(17)23-18/h7-13,15H,1-6H2,(H,21,25)

InChI Key

OBNGFBZIJZFHRL-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)OC3=NN4C=NN=C4C=C3

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine Derivatives

The triazolopyridazine ring is typically synthesized via cyclization of hydrazine derivatives with orthoesters or carbonyl compounds. For example:

  • Step 1 : Reacting 3-aminopyridazine with ethyl orthoformate in acetic acid yields 6-chloro-triazolo[4,3-b]pyridazine.

  • Step 2 : Bromination or chlorination at the 6-position introduces a leaving group for subsequent substitution.

Reaction Conditions :

ReagentSolventTemperatureYield
Ethyl orthoformateAcetic acid80°C, 4h75–85%
Bromine (Br₂)Acetic acid60–70°C, 3h80–90%

Functionalization with the Benzamide Moiety

Nucleophilic Aromatic Substitution

The 6-chloro-triazolopyridazine undergoes substitution with 4-hydroxy-N-cycloheptylbenzamide under basic conditions:

Procedure :

  • Synthesis of 4-hydroxy-N-cycloheptylbenzamide :

    • React 4-hydroxybenzoic acid with thionyl chloride (SOCl₂) to form 4-hydroxybenzoyl chloride.

    • Add cycloheptylamine in dry dichloromethane (DCM) with triethylamine (TEA) as a base.

  • Coupling Reaction :

    • Combine 6-chloro-triazolo[4,3-b]pyridazine with 4-hydroxy-N-cycloheptylbenzamide in dimethylformamide (DMF).

    • Use potassium carbonate (K₂CO₃) as a base at 120°C for 12h.

Reaction Conditions :

ComponentMolar RatioSolventTemperatureYield
6-Chloro-triazolopyridazine1.0DMF120°C, 12h60–70%
4-Hydroxy-N-cycloheptylbenzamide1.2

Alternative Routes via Diazotization

Diazotization-Cyclization Strategy

A modified Groebke–Blackburn–Bienaymé (GBB) reaction enables triazole ring formation:

  • React 2,3-diaminopyridazine with tert-octyl isocyanide and pyridoxal hydrochloride in methanol.

  • Diazotize the intermediate with sodium nitrite (NaNO₂) in acetic acid to form the triazole ring.

Key Data :

  • Intermediate : 2,3-Diamino-furo[2,3-c]pyridine.

  • Yield : 50–65% after purification by column chromatography.

Optimization and Challenges

Regioselectivity in Cyclization

Unwanted regioisomers may form during triazole synthesis. Using tert-alkyl isocyanides and HCl/dioxane catalysts improves selectivity.

Solvent and Catalyst Effects

  • Polar aprotic solvents (DMF, DMSO) enhance substitution reactivity.

  • Palladium catalysts (e.g., Pd(OAc)₂) enable Buchwald-Hartwig coupling for challenging ether formations.

Summary of Methods

MethodKey StepsYieldAdvantagesLimitations
Nucleophilic Substitution6-Chloro-triazolopyridazine + benzamide60–70%Scalable, fewer stepsHigh temperatures required
GBB DiazotizationDiazotization of diaminopyridazine50–65%High regioselectivityMulti-step purification
Coupling AgentsHATU-mediated amide formation70–80%Mild conditionsCostly reagents

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide involves its interaction with specific molecular targets. The triazolopyridazine core is known to interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of specific pathways, such as those involved in cell proliferation or inflammation . The benzamide moiety may enhance binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

a) Structural Modifications and Activity Shifts

  • Loss of Antithrombotic Activity: Replacing the benzamidine group in parent compounds (e.g., compound 1) with a [1,2,4]triazolo[4,3-b]pyridazine moiety abolishes thrombin inhibition and fibrinogen receptor binding, likely due to reduced basicity and altered hydrogen-bonding capacity .
  • Retained Antiproliferative Activity : Despite losing antithrombotic effects, [1,2,4]triazolo[4,3-b]pyridazine derivatives (including this compound analogs) inhibit proliferation in endothelial (HMEC-1, BAEC) and tumor (HELA, MCF-7) cells. This suggests a divergent mechanism of action unrelated to thrombin pathways .

b) Role of Substituents

  • Cycloheptyl vs.

Biological Activity

N-cycloheptyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N6OC_{18}H_{22}N_{6}O with a molecular weight of approximately 342.42 g/mol. The compound features a triazolo-pyridazine moiety linked to a cycloheptyl group and a benzamide structure, which may contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC18H22N6OC_{18}H_{22}N_{6}O
Molecular Weight342.42 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of triazolo-pyridazine have shown broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of vital enzymatic pathways.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various triazolo derivatives, it was found that certain compounds displayed minimal inhibitory concentrations (MICs) as low as 50 µM against E. coli and 75 µM against S. agalactiae . This suggests that this compound may have similar or enhanced activity.

Antitumor Activity

Triazolo derivatives have also been investigated for their antitumor potential. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways including the modulation of cell cycle regulators and apoptosis-related proteins.

Table 2: Antitumor Activity Summary

CompoundCell LineIC50 (µM)
N-cycloheptyl derivativeMCF-7 (Breast Cancer)20
N-cycloheptyl derivativeHeLa (Cervical Cancer)15
N-cycloheptyl derivativeA549 (Lung Cancer)25

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism.
  • Modulation of Signal Transduction Pathways : It might affect pathways related to cell proliferation and survival.
  • Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication processes.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing N-cycloheptyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions using 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine as a key intermediate. For example, Mitsunobu reactions or sodium hydride-mediated etherification under anhydrous conditions (e.g., DMF) are used to attach the cycloheptyl-benzamide moiety . Critical steps include temperature control (e.g., 110°C for overnight reactions) and purification via column chromatography (e.g., DCM/MeOH gradients) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with C18 columns and UV detection ensures purity. Infrared (IR) spectroscopy identifies functional groups like amides or ethers .

Q. What in vitro models are used to evaluate its antiproliferative activity?

  • Methodological Answer : Standard cell lines include endothelial cells (e.g., HMEC-1, BAEC) and cancer cells (e.g., HELA, MCF-7). Assays measure IC₅₀ values via MTT or similar viability tests. Protocols involve 72-hour exposure to serial dilutions of the compound, with dose-response curves analyzed using nonlinear regression .

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that replacing the benzamidine group with a triazolopyridazine moiety abolishes thrombin inhibition but retains antiproliferative effects . Fluorine substitution on aromatic rings (e.g., P3 benzyl group) can enhance binding affinity via hydrogen bonding, as shown in analogues . Advanced SAR requires iterative synthesis of derivatives with systematic substitutions (e.g., R₁=H, F; R₂=Et, Me) and comparative bioassays .

Q. How can experimental design resolve contradictions between loss of thrombin inhibition and retained antiproliferative activity?

  • Methodological Answer : Use parallel assays:

  • Thrombin inhibition : Measure Ki values via chromogenic substrate cleavage (e.g., S-2238) at varying compound concentrations .
  • Antiproliferation : Validate activity in cell lines lacking thrombin receptors to isolate off-target mechanisms. Proteomics or kinase profiling can identify alternative targets (e.g., c-Met, EGFR) .

Q. What strategies optimize reaction yields during synthesis?

  • Methodological Answer :

  • Temperature control : Maintain 110°C for nucleophilic substitutions to prevent side reactions .
  • Catalyst selection : Sodium hydride in DMF enhances alkoxide formation for etherification .
  • Purification : Reverse-phase HPLC with TFA/methanol gradients removes unreacted intermediates .

Q. How can molecular targets be identified using enzyme assays?

  • Methodological Answer :

  • Kinase profiling : Use ATP-Glo™ assays to screen against kinase panels (e.g., c-Met, VEGFR2) .
  • Enzyme inhibition : Pre-incubate the compound with purified enzymes (e.g., cytochrome P450 isoforms) and measure activity via fluorometric or colorimetric substrates .
  • Receptor binding : Radioligand displacement assays (e.g., ³H-CHA for adenosine receptors) quantify affinity .

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